1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It features multiple functional groups and heterocyclic structures, which contribute to its biological activities. This compound is classified under thiazolidinone derivatives, known for their diverse pharmacological properties, including antibacterial and anticancer activities.
The synthesis of 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide typically involves several steps:
Technical details regarding reaction conditions (temperature, solvents) and yields are crucial for optimizing the synthesis process. For instance, reactions may be carried out under reflux conditions or using microwave-assisted synthesis to enhance yields and reduce reaction times .
The molecular structure of 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide can be represented by its chemical formula .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 445.566 g/mol |
CAS Number | 433257-86-4 |
SMILES Representation | Cc1cc(=O)n(c(=O)n1CC(=O)N)C(=S)N2CCCCC2 |
The structure features a thiazolidinone core connected to a pyrido[1,2-a]pyrimidine unit and a piperidine ring, indicating potential interactions with biological targets due to its diverse functional groups .
The compound can undergo various chemical reactions that highlight its reactivity:
Reactions typically require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism of action for 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide is likely multifaceted:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
Stability | Stable under standard conditions |
Reactivity | Reacts with nucleophiles |
These properties are critical for understanding the compound's behavior in biological systems and during synthesis.
The compound has potential applications in various scientific fields:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8